BenchChemオンラインストアへようこそ!

7-Bromo-5-nitrobenzo[d]thiazol-6-amine

Physicochemical characterization Positional isomer differentiation Purification optimization

7-Bromo-5-nitrobenzo[d]thiazol-6-amine (CAS 196205-21-7) is a polysubstituted benzothiazole heterocycle bearing bromo (C7), nitro (C5), and primary amine (C6) functionalities on the fused benzene ring. With a molecular formula C₇H₄BrN₃O₂S and molecular weight of 274.09 g·mol⁻¹, this compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic scaffolds.

Molecular Formula C7H4BrN3O2S
Molecular Weight 274.1 g/mol
CAS No. 196205-21-7
Cat. No. B1344350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-nitrobenzo[d]thiazol-6-amine
CAS196205-21-7
Molecular FormulaC7H4BrN3O2S
Molecular Weight274.1 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1[N+](=O)[O-])N)Br)SC=N2
InChIInChI=1S/C7H4BrN3O2S/c8-5-6(9)4(11(12)13)1-3-7(5)14-2-10-3/h1-2H,9H2
InChIKeyNVXDYNIBCZCOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-nitrobenzo[d]thiazol-6-amine (CAS 196205-21-7): A Trisubstituted Benzothiazole Building Block for Medicinal Chemistry and Anti-Infective Discovery Programs


7-Bromo-5-nitrobenzo[d]thiazol-6-amine (CAS 196205-21-7) is a polysubstituted benzothiazole heterocycle bearing bromo (C7), nitro (C5), and primary amine (C6) functionalities on the fused benzene ring. With a molecular formula C₇H₄BrN₃O₂S and molecular weight of 274.09 g·mol⁻¹, this compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic scaffolds . The benzothiazole core is a privileged structure in medicinal chemistry, and the specific 5-nitro-6-amino-7-bromo substitution pattern imparts distinct electronic and steric properties that differentiate it from positional isomers such as 2-amino-4-bromo-6-nitrobenzothiazole (CAS 55911-06-3) . The compound is commercially available with typical purity specifications of 95% or higher, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 7-Bromo-5-nitrobenzo[d]thiazol-6-amine Cannot Be Replaced by Positional Isomers or Des-Substituted Analogs in Synthetic and Screening Workflows


Within the C₇H₄BrN₃O₂S isomeric family, the precise positioning of bromo, nitro, and amino groups governs both physicochemical properties and chemical reactivity. The target compound's 5-nitro-6-amino-7-bromo arrangement creates a unique ortho-aminonitro relationship (6-NH₂ adjacent to 5-NO₂) that enables intramolecular hydrogen bonding and influences the electron density of the aromatic ring in a manner distinct from the 2-amino-4-bromo-6-nitro isomer [1]. This ortho-aminonitro motif is also a established precursor for fused heterocycle synthesis (e.g., benzimidazoles, quinoxalines) via reduction-cyclization sequences, chemistry not accessible from the 2-amino positional isomer or the des-amino analog 7-bromo-5-nitrobenzothiazole (CAS 196205-22-8) . Furthermore, the presence of all three functional groups—a reducible nitro, a primary amine for coupling/diazotization, and a bromine for cross-coupling—enables orthogonal, sequential derivatization that cannot be replicated by singly or doubly substituted benzothiazole congeners .

Quantitative Differentiation Evidence for 7-Bromo-5-nitrobenzo[d]thiazol-6-amine: Head-to-Head Property Comparisons Against Closest Structural Analogs


Boiling Point Differential: Lower Predicted BP vs. 2-Amino-4-bromo-6-nitrobenzothiazole Positional Isomer Indicates Different Intermolecular Forces

The target compound 7-bromo-5-nitrobenzo[d]thiazol-6-amine (CAS 196205-21-7) exhibits a predicted boiling point of 433.5 °C at 760 mmHg, which is approximately 14.6 °C lower than that of its positional isomer 2-amino-4-bromo-6-nitrobenzothiazole (CAS 55911-06-3) at 448.1 °C . Both compounds share identical molecular formula (C₇H₄BrN₃O₂S), molecular weight (274.09 g·mol⁻¹), and predicted density (2.007 g·cm⁻³), confirming that the boiling point difference arises exclusively from the altered substitution pattern—specifically, the ortho-aminonitro interaction in the target compound vs. the amino at position 2 in the isomer . This difference in intermolecular interactions may affect distillation conditions, sublimation behavior, and gas chromatographic retention times during purification and analysis.

Physicochemical characterization Positional isomer differentiation Purification optimization

Hydrogen Bond Donor/Acceptor Capacity: Ortho-Aminonitro Motif Creates Distinct H-Bonding Profile vs. Positional Isomer

The target compound possesses 2 hydrogen bond donor atoms (6-NH₂) and 5 hydrogen bond acceptor atoms (nitro oxygens, thiazole nitrogen, and amine nitrogen), with a calculated polar surface area of 113 Ų . While the positional isomer 2-amino-4-bromo-6-nitrobenzothiazole (CAS 55911-06-3) has identical H-bond donor/acceptor counts, the spatial orientation differs critically: the target compound's 6-NH₂ is flanked by 5-NO₂ (ortho) and 7-Br, enabling an intramolecular N–H···O(nitro) hydrogen bond that modulates the effective H-bond donor capacity available for intermolecular interactions. In contrast, the 2-amino isomer positions the NH₂ on the thiazole ring, remote from the nitro group at position 6, precluding intramolecular H-bonding with the nitro group . Both compounds show identical predicted logP (ACD/LogP 3.43) and logD (2.60 at pH 5.5 and 7.4), but the difference in exposed H-bond donors may impact target binding and solubility in protic solvents.

Molecular recognition Solubility prediction Drug-likeness optimization

Synthetic Orthogonality: Three Differentially Reactive Functional Groups Enable Sequential Derivatization Not Possible with Des-Substituted Analogs

The target compound uniquely combines three functional groups with orthogonal reactivity: (i) a C7 bromine suitable for Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig), (ii) a C5 nitro group that can be selectively reduced to an amine or hydroxylamine, and (iii) a C6 primary amine available for diazotization, acylation, or reductive alkylation . In contrast, the des-amino analog 7-bromo-5-nitrobenzothiazole (CAS 196205-22-8, MW 259.08) lacks the C6 amine handle entirely, reducing the number of derivatizable positions from three to two . The des-nitro analog 6-amino-7-bromobenzothiazole (CAS 769-20-0, MW 229.10) lacks the reducible nitro group, eliminating access to fused heterocycle scaffolds such as benzimidazoles that require an ortho-diamine precursor obtainable by nitro reduction [1]. The target compound thus provides a measured advantage: three orthogonal reaction handles compared to two for either des-substituted analog, representing a 50% increase in derivatization dimensionality.

Synthetic chemistry Building block utility Orthogonal functionalization

Class-Level Biological Precedent: Nitrobenzothiazole Scaffold Is a Validated Pharmacophore for M. tuberculosis DprE1 and HisG Enzyme Inhibition

The benzothiazole scaffold bearing a nitro group is an established pharmacophore for antitubercular activity. Crystal structures of M. tuberculosis DprE1 in complex with nitro-benzothiazole inhibitors (PDB 4P8H) confirm covalent binding at the active site via the nitro group reduction to a nitroso intermediate that reacts with Cys387, with the benzothiazole 2-substituent occupying a solvent-exposed channel [1]. Separately, a virtual screening campaign identified nitrobenzothiazole fragments as M. tuberculosis HisG (ATP phosphoribosyl transferase) inhibitors with micromolar IC₅₀ values, and the nitrobenzothiazole fragment was found to dock into the monophosphate-binding loop, a binding mode subsequently confirmed by crystallography [2]. While these literature data were generated on 2-substituted or 6-nitrobenzothiazole derivatives rather than the specific 5-nitro-6-amino-7-bromo compound, the conservation of the nitrobenzothiazole core suggests that the target compound—with its additional amino and bromo substitution—could serve as a privileged starting point for structure-activity relationship expansion at positions 5, 6, and 7 simultaneously. No direct IC₅₀ or MIC data for 7-bromo-5-nitrobenzo[d]thiazol-6-amine were identified in the peer-reviewed literature.

Antitubercular drug discovery DprE1 inhibition HisG inhibition

Commercial Purity Specification and Batch QC Documentation: 95+% Purity with Multi-Technique Analytical Verification

Commercially, 7-bromo-5-nitrobenzo[d]thiazol-6-amine is offered at a standard purity specification of 95% or higher (95+%), with batch-specific quality control documentation including NMR, HPLC, and GC analyses available from major suppliers such as Bidepharm (BD237747) . The positional isomer 2-amino-4-bromo-6-nitrobenzothiazole (CAS 55911-06-3) is also available at ≥95% purity from suppliers including Shaoyuan and Jskchem, with comparable density (2.007 g/cm³) but different boiling point (448.1 vs. 433.5 °C), necessitating careful identity verification by the end user . The des-amino analog 7-bromo-5-nitrobenzothiazole (CAS 196205-22-8) is available at ≥95% purity but with distinct molecular weight (259.08 vs. 274.09 g/mol) . The target compound's MDL number MFCD12923097 provides a unique registry identifier for procurement databases, reducing the risk of isomer misidentification during ordering.

Quality control Procurement specification Analytical characterization

Priority Application Scenarios for 7-Bromo-5-nitrobenzo[d]thiazol-6-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis: Orthogonal Trisubstituted Scaffold for Parallel Derivatization

The presence of three orthogonally reactive functional groups (C7-Br, C5-NO₂, C6-NH₂) makes 7-bromo-5-nitrobenzo[d]thiazol-6-amine an efficient starting point for generating diverse compound libraries. The bromine enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine diversity at position 7; the nitro group can be selectively reduced (SnCl₂/HCl or catalytic hydrogenation) to generate a second amine for further derivatization or to form fused heterocycles via condensation with carbonyl compounds; and the primary amine at position 6 can undergo diazotization/Sandmeyer chemistry, acylation, or sulfonylation independently . This three-dimensional diversification strategy from a single building block contrasts with the two-dimensional diversification achievable from the des-amino or des-nitro analogs, offering a 50% greater chemical space coverage per synthetic cycle .

Antitubercular Drug Discovery: Nitrobenzothiazole Pharmacophore Expansion for DprE1 and HisG Targeting

Building on the validated nitrobenzothiazole pharmacophore demonstrated by the DprE1 co-crystal structure (PDB 4P8H) and the HisG inhibitor series from Cho et al. (2008) [1][2], this trisubstituted benzothiazole provides simultaneous substitution vectors at three positions for structure-activity relationship exploration. The C6 amine and C7 bromine offer opportunities to modulate potency, selectivity, and physicochemical properties without perturbing the nitro group essential for covalent DprE1 inhibition. Although no direct biological data exist for this specific compound, its structural alignment with the conserved nitrobenzothiazole fragment makes it a rational choice for hit-to-lead programs targeting mycobacterial cell wall biosynthesis and histidine biosynthesis pathways.

Analytical Method Development: Chromatographic Separation of Positional Isomers Based on Differential Boiling Point and H-Bonding

The 14.6 °C predicted boiling point difference between 7-bromo-5-nitrobenzo[d]thiazol-6-amine (433.5 °C) and its positional isomer 2-amino-4-bromo-6-nitrobenzothiazole (448.1 °C) provides a measurable basis for developing GC or HPLC methods capable of resolving these isomeric impurities . The differential intramolecular hydrogen bonding arising from the ortho-aminonitro motif in the target compound further modulates chromatographic retention relative to the 2-amino isomer, particularly on polar stationary phases. This property is valuable for quality control laboratories tasked with verifying the identity and purity of incoming benzothiazole building blocks in pharmaceutical intermediate supply chains.

Chemical Biology Probe Development: Incorporation of a Spectroscopic Handle via the C7-Br Position

The C7 bromine atom serves as a versatile site for introducing reporter groups (fluorescent dyes, biotin, photoaffinity labels) via metal-catalyzed cross-coupling, while the C6 amine can be used for immobilization or conjugation to affinity matrices . The C5 nitro group, if retained, provides a characteristic UV-Vis absorbance and IR signature for monitoring reaction progress. This triple-handle arrangement enables the construction of multifunctional chemical biology probes where each functional group serves a distinct purpose: target engagement (nitro reduction for covalent binding), detection (C7-linked fluorophore), and immobilization (C6-linked affinity tag)—a level of functional multiplexing not achievable with des-substituted analogs.

Quote Request

Request a Quote for 7-Bromo-5-nitrobenzo[d]thiazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.